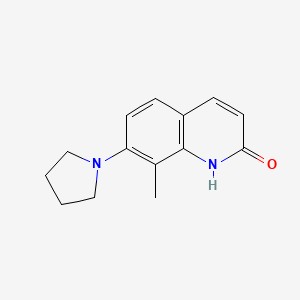
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol ist eine chemische Verbindung mit der Summenformel C14H16N2O. Es ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Pyrrolidinring enthält, der an den Chinolinkern gebunden ist. Das Vorhandensein der Hydroxylgruppe an der 2-Position und der Methylgruppe an der 8-Position verstärkt ihre chemischen Eigenschaften weiter.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol beinhaltet typischerweise die Reaktion von 8-Methylchinolin mit Pyrrolidin unter bestimmten Bedingungen. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der der Pyrrolidinring in den Chinolinkern eingeführt wird. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um den nucleophilen Angriff zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann aufmaßstäblichere Verfahren wie die kontinuierliche Durchfluss-Synthese umfassen. Dieses Verfahren ermöglicht die effiziente Produktion großer Mengen der Verbindung, indem die Reaktanten kontinuierlich in einen Reaktor geleitet und das Produkt gesammelt wird. Die Reaktionsbedingungen, wie Temperatur und Druck, werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu optimieren.
Chemische Reaktionsanalyse
Reaktionstypen
8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 2-Position kann zu einem Chinonderivat oxidiert werden.
Reduktion: Die Verbindung kann zu einem Dihydrochinolinderivat reduziert werden.
Substitution: Die Methylgruppe an der 8-Position kann durch elektrophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Dihydrochinolinderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für die gezielte Behandlung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und die Substratbindung und die anschließende Katalyse verhindert. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group at the 8-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 8-Methyl-7-(pyrrolidin-1-yl)quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(Pyrrolidin-1-ylmethyl)chinolin-8-ol
- 5-(Morpholin-4-ylmethyl)chinolin-8-ol
- 5-Aminochinolin-8-ol
Einzigartigkeit
8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol ist durch die spezifische Positionierung der Methyl- und Pyrrolidinylgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, die mit anderen ähnlichen Verbindungen möglicherweise nicht möglich sind.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über 8-Methyl-7-(Pyrrolidin-1-yl)chinolin-2-ol, der seine Synthese, Reaktionen, Anwendungen, seinen Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
8-methyl-7-pyrrolidin-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-10-12(16-8-2-3-9-16)6-4-11-5-7-13(17)15-14(10)11/h4-7H,2-3,8-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
INVDZJJOHSNJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC(=O)C=C2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)

![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)
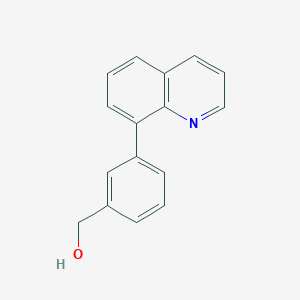

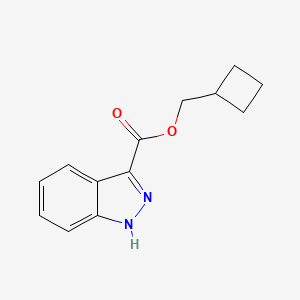
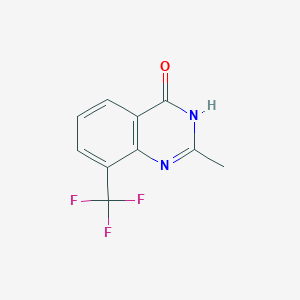
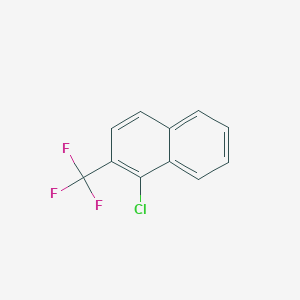


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)

